molecular formula C9H9F2NO2S B3152035 N-cyclopropyl-3,4-difluorobenzenesulfonamide CAS No. 726149-96-8

N-cyclopropyl-3,4-difluorobenzenesulfonamide

Cat. No.: B3152035
CAS No.: 726149-96-8
M. Wt: 233.24 g/mol
InChI Key: NLFFYOJXFSKEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-3,4-difluorobenzenesulfonamide is a chemical compound with the linear formula C9H9F2NO2S . It has a molecular weight of 233.238 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H9F2NO2S . This indicates that the molecule is composed of 9 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Sigma-Aldrich does not provide analytical data for this product . The molecular weight of the compound is 233.238 .

Scientific Research Applications

Catalytic Reactions and Synthesis

  • Rhodium(III)-Catalyzed Cyclopropylation : Rh(III)-catalyzed enantio- and diastereoselective C-H activation and cyclopropylation of N-phenoxylsulfonamides demonstrate the utility of cyclopropyl groups in the selective synthesis of bioactive molecules. This method shows high enantioselectivity, diastereoselectivity, and regioselectivity, useful for synthetic and biological applications (G. Zheng et al., 2019).

  • Cyclopropanation and C-H Insertion : Metal carbenoids generated from cyclopropenes, including those related to N-cyclopropyl-3,4-difluorobenzenesulfonamide, engage in intramolecular cyclopropanation and C-H insertion reactions. These reactions enable the synthesis of heterocycles and carbocycles with significant stereoselectivity and chemoselectivity, underscoring the role of cyclopropyl groups in constructing complex molecular architectures (Alexis Archambeau et al., 2015).

  • Antimycobacterial Agents : Sulfonamides, such as this compound, serve as precursors for thiol-activated sources of sulfur dioxide (SO₂), showcasing potent antimycobacterial activity. This highlights the chemical's potential in developing new therapeutic agents against Mycobacterium tuberculosis (Satish R. Malwal et al., 2012).

  • Polymer Science : The structural motif of N,N-dialkyl-3,5-difluorobenzenesulfonamides, akin to this compound, is employed to tailor the glass transition temperatures of poly(arylene ether)s. By varying the alkyl groups, researchers can modify the polymer's properties, demonstrating the versatility of sulfonamide derivatives in materials science (Jasper van den Hoek & E. Fossum, 2018).

Safety and Hazards

As for safety and hazards, Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

N-cyclopropyl-3,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2S/c10-8-4-3-7(5-9(8)11)15(13,14)12-6-1-2-6/h3-6,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFFYOJXFSKEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674420
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-3,4-difluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-3,4-difluorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-cyclopropyl-3,4-difluorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-cyclopropyl-3,4-difluorobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-cyclopropyl-3,4-difluorobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-cyclopropyl-3,4-difluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.